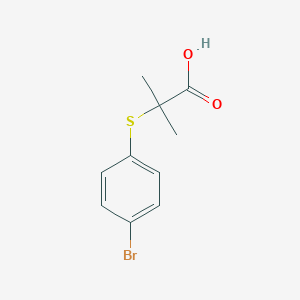

2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11BrO2S and its molecular weight is 275.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Overview

2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C12H13BrO2S, is structurally characterized by the presence of a bromophenyl group and a sulfanyl moiety, which contribute to its reactivity and biological interactions.

- IUPAC Name : this compound

- Molecular Formula : C12H13BrO2S

- CAS Number : 18527-16-7

The biological activity of this compound is primarily attributed to its interaction with various biochemical targets. Research indicates that this compound may exhibit:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial for cellular processes, potentially affecting pathways involved in cell proliferation and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.

Biological Activity Data

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various sulfanyl compounds, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anticancer Properties :

- In vitro assays demonstrated that this compound induces apoptosis in human cancer cell lines. The mechanism was linked to the downregulation of BCL-2, an anti-apoptotic protein, leading to increased caspase activity and subsequent cell death.

-

Enzyme Targeting :

- The compound has been investigated for its ability to inhibit DprE1, an essential enzyme in the biosynthesis pathway of mycobacterial cell walls. This inhibition was shown to lead to reduced viability of Mycobacterium tuberculosis, suggesting potential therapeutic applications in tuberculosis treatment.

Future Directions

Given the promising biological activities observed, future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms through which this compound exerts its effects.

- In vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance potency and selectivity against targeted pathogens or cancer cells.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid typically involves selective bromination of 2-methyl-2-phenylpropanoic acid. Key methods include:

- Bromination in Aqueous Medium : This method allows for high selectivity and purity, yielding the desired compound predominantly while minimizing isomer formation. The reaction can be conducted under acidic, neutral, or alkaline conditions, which enhances the versatility of the synthesis process .

- Product Recovery : The product is recovered through extraction with organic solvents and can achieve purity levels exceeding 98% . The use of environmentally friendly solvents is emphasized to align with green chemistry principles.

2.1. Intermediate in Fexofenadine Production

The primary application of this compound is as a precursor for fexofenadine. Fexofenadine is an active metabolite of terfenadine and is widely used as an antihistamine for allergic conditions. The compound's ability to be synthesized in a pure form is crucial for the pharmaceutical industry to ensure the efficacy and safety of the final product .

2.2. Antihistaminic Properties

Research indicates that compounds related to this compound exhibit antihistaminic properties. The structural modifications facilitated by this compound can lead to derivatives with enhanced therapeutic profiles, potentially broadening its application in treating allergic reactions and other histamine-related conditions .

Research Insights and Case Studies

The transition towards using aqueous media for bromination reflects a growing trend in sustainable chemistry practices. The avoidance of toxic solvents not only improves safety but also reduces environmental impact, aligning with regulatory standards for chemical manufacturing .

Propiedades

IUPAC Name |

2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2S/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYIWZPTHRVHDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)SC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363581 |

Source

|

| Record name | 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18527-16-7 |

Source

|

| Record name | 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.